![molecular formula C15H16N6O2S B2961215 2-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole CAS No. 2034270-33-0](/img/structure/B2961215.png)
2-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
Pyrazole and triazole are both important heterocyclic compounds that are widely used in medicinal chemistry . They are often used as building blocks in the synthesis of various pharmaceuticals due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazole and triazole derivatives often involves intermediate derivatization methods (IDMs) . These compounds are usually confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of these compounds can be determined by methods such as X-ray diffraction .Chemical Reactions Analysis
The activity of these compounds can be influenced by the substituent on the phenyl group. The activity order is often: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the substituents on the pyrazole and triazole rings. For example, the introduction of different substituents on pyrazole provides a diversity of structures .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel sulfone-linked bis heterocycles, including pyrazolines, thiadiazoles, oxadiazoles, and triazoles, derived from similar structural motifs. These compounds have been prepared and evaluated for their antimicrobial activities, showing pronounced activity against various bacterial strains. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Padmavathi et al., 2008; Muralikrishna et al., 2014).
Synthesis and Biological Evaluation
A series of molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial and apoptosis-inducing activities. These compounds have shown significant antibacterial and antifungal activities against a range of pathogens, indicating their potential in therapeutic applications (Sindhu et al., 2016).
Inhibitory Activities
Research on disubstituted 1,2,3-triazoles has identified potent inhibitors against caspase-3, a critical enzyme in apoptosis. These findings could contribute to the development of new treatments for diseases where apoptosis regulation is essential (Jiang & Hansen, 2011).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of sulfone-linked bis heterocycles have been extensively studied. These compounds exhibit significant antibacterial and antifungal activities, with some showing comparable activity to known antibiotics and antifungal agents. Additionally, their cytotoxic activities against various cancer cell lines have been explored, demonstrating their potential in cancer therapy (Muralikrishna et al., 2012).
Synthesis of Bioactive Sulfonamide Thiazole Derivatives
Novel bioactive heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties have been synthesized and evaluated for their insecticidal activities. These compounds showed potent toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their potential as insecticidal agents (Soliman et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c22-24(23,19-11-6-14(12-19)21-17-8-9-18-21)15-4-2-13(3-5-15)20-10-1-7-16-20/h1-5,7-10,14H,6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOGTSBWGDYADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole |
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